The Discovery and Synthesis of Quinoline-8-Carboxamide Based PARP1 Inhibitors: A Technical Guide
The Discovery and Synthesis of Quinoline-8-Carboxamide Based PARP1 Inhibitors: A Technical Guide
Disclaimer: Extensive research did not identify a specific compound designated "PARP1-IN-8." This technical guide will therefore focus on a well-characterized class of potent PARP1 inhibitors, the quinoline-8-carboxamides , as a representative example to elucidate the principles of discovery, synthesis, and evaluation relevant to researchers, scientists, and drug development professionals in the field of PARP1 inhibition.
Introduction to PARP1 and the Rationale for Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage. It recognizes and binds to single-strand breaks (SSBs) in DNA, a common form of DNA damage. Upon binding, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, initiating the base excision repair (BER) pathway.
In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations that impair homologous recombination (HR), the inhibition of PARP1-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). The inability of HR-deficient cancer cells to repair these DSBs results in synthetic lethality, a therapeutic strategy that selectively targets cancer cells while sparing normal cells with functional HR pathways. This vulnerability has driven the development of numerous PARP1 inhibitors as anti-cancer agents.
The discovery of quinoline-8-carboxamides as PARP1 inhibitors was based on designing a molecule that could maintain a specific pharmacophore conformation through an intramolecular hydrogen bond, mimicking the binding of the natural substrate NAD+ to the PARP1 active site.[1]
Synthesis of Quinoline-8-Carboxamide PARP1 Inhibitors
The synthesis of the quinoline-8-carboxamide scaffold allows for the introduction of chemical diversity at various positions to explore structure-activity relationships (SAR). A key intermediate in the synthesis of 3-substituted quinoline-8-carboxamides is 3-iodoquinoline-8-carboxamide .[1][2] Palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings on this intermediate enable the efficient introduction of a variety of substituents at the 3-position in the final step of the synthesis.[1][2]
For the synthesis of 2-substituted quinoline-8-carboxamides, a different strategy is employed, often involving selective palladium-catalyzed couplings at the 2-position of a 2,8-dihaloquinoline precursor, followed by conversion of the 8-halo group to the carboxamide.[1][2]
Representative Synthesis Protocol: 3-Substituted Quinoline-8-Carboxamides
This protocol outlines a general synthetic route for the preparation of 3-substituted quinoline-8-carboxamides, based on the published literature.[1][2]
Step 1: Synthesis of 3-Iodo-8-nitroquinoline
This step introduces the key iodine atom at the 3-position and a nitro group at the 8-position which will later be converted to the carboxamide. The specific reagents and conditions for this initial step are detailed in the supporting information of the source publication.[2]
Step 2: Palladium-Catalyzed Cross-Coupling
The 3-iodo-8-nitroquinoline intermediate is then subjected to a palladium-catalyzed cross-coupling reaction to introduce the desired substituent at the 3-position.
-
Suzuki Coupling (for aryl or vinyl substituents):
-
Reactants: 3-iodo-8-nitroquinoline, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., THF) and water.
-
Conditions: The reaction mixture is typically heated.
-
-
Sonogashira Coupling (for alkynyl substituents):
-
Reactants: 3-iodo-8-nitroquinoline, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine).
-
Solvent: An organic solvent (e.g., THF or DMF).
-
Conditions: The reaction is typically carried out at room temperature or with gentle heating.
-
-
Stille Coupling (for various organotin substituents):
-
Reactants: 3-iodo-8-nitroquinoline, an organostannane reagent, and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Solvent: An organic solvent (e.g., THF or toluene).
-
Conditions: The reaction mixture is typically heated.
-
Step 3: Reduction of the Nitro Group
The nitro group at the 8-position is reduced to an amino group.
-
Reagents: A reducing agent such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride).
-
Solvent: An alcohol (e.g., ethanol) or a mixture of solvents.
-
Conditions: The reaction is typically heated.
Step 4: Conversion of the Amino Group to a Carboxamide
The 8-aminoquinoline derivative is converted to the final 8-carboxamide.
-
Diazotization: The amino group is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., HCl).
-
Cyanation (Sandmeyer Reaction): The diazonium salt is then reacted with a cyanide salt (e.g., CuCN) to introduce a cyano group.
-
Hydrolysis: The cyano group is hydrolyzed to the carboxamide under acidic or basic conditions.
Quantitative Data: In Vitro PARP1 Inhibition
The inhibitory activity of the synthesized quinoline-8-carboxamide derivatives against human recombinant PARP1 was evaluated. The half-maximal inhibitory concentration (IC₅₀) values for a selection of these compounds are presented in the table below.
| Compound | Substituent at Position 2 | Substituent at Position 3 | PARP1 IC₅₀ (µM) |
| 1 | H | H | >100 |
| 2 | H | Methyl | 18 |
| 3 | H | Phenyl | >100 |
| 4 | H | 2-Thienyl | 25 |
| 5 | Methyl | H | 0.5 |
| 6 | Ethyl | H | 1.2 |
| 7 | Phenyl | H | >100 |
| 5-AIQ (reference) | - | - | 1.8 |
Data extracted from: Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor.[1]
The structure-activity relationship (SAR) studies of the 3-substituted compounds indicated a preference for small, narrow groups.[1] Notably, substituents at the 2-position were found to significantly increase the inhibitory potency, with the 2-methylquinoline-8-carboxamide (Compound 5) being the most active in the series with an IC₅₀ of 500 nM.[1]
Experimental Protocols
General Protocol for PARP1 Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against PARP1, based on common methodologies.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., nicked DNA)
-
NAD⁺ (nicotinamide adenine dinucleotide)
-
Histones (as acceptor proteins)
-
Biotinylated NAD⁺
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and a detergent)
-
Stop solution (e.g., a strong acid)
-
96-well plates
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with histones and incubate to allow for protein adsorption. Wash the plate to remove unbound histones.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the PARP1 enzyme and activated DNA in the assay buffer.
-
Incubation: Add the reaction mixture to the wells of the histone-coated plate. Then, add the diluted test compounds to the respective wells.
-
Initiation of Reaction: Add a mixture of NAD⁺ and biotinylated NAD⁺ to all wells to start the PARP1 enzymatic reaction. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Stop the reaction by adding a stop solution.
-
Detection:
-
Wash the plate to remove unincorporated biotinylated NAD⁺.
-
Add Streptavidin-HRP conjugate to the wells and incubate. The streptavidin will bind to the biotinylated PAR chains formed on the histones.
-
Wash the plate to remove unbound Streptavidin-HRP.
-
Add the HRP substrate. The HRP will catalyze a colorimetric reaction.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: The absorbance is proportional to the PARP1 activity. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
PARP1 Signaling Pathway in DNA Single-Strand Break Repair
Caption: PARP1 signaling in response to DNA single-strand breaks.
Experimental Workflow for Screening PARP1 Inhibitors
Caption: A generalized workflow for the discovery and development of PARP1 inhibitors.
